Bis(5-Aminopyridin-2-yl)sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

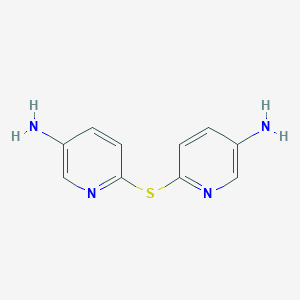

Bis(5-Aminopyridin-2-yl)sulfane: is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is also known by its synonyms 6,6’-Thiobis[3-pyridinamine] and 2,2’-Thiobis[5-aminopyridine] . This compound features two aminopyridine groups connected by a sulfur atom, making it a valuable building block in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Aminopyridin-2-yl)sulfane typically involves the reaction of 2-chloro-5-nitropyridine with thiourea under basic conditions, followed by reduction of the nitro groups to amines . The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: Bis(5-Aminopyridin-2-yl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: N-alkylated or N-acylated derivatives.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

Bis(5-Aminopyridin-2-yl)sulfane serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of ligands and catalysts, facilitating the synthesis of more complex molecules. Its sulfur atom contributes to unique reactivity patterns that are advantageous in creating diverse chemical entities.

Reactivity and Derivatives

The compound can undergo various transformations:

- Oxidation : Produces sulfoxides and sulfones.

- Reduction : Yields thiols and other reduced sulfur compounds.

- Substitution : Leads to N-alkylated or N-acylated derivatives.

These transformations are essential for developing new materials and chemicals with tailored properties.

Biological Applications

Pharmacological Potential

Research indicates that this compound may act as a pharmacophore in drug discovery, particularly for antimicrobial and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic development.

Mechanism of Action

The compound's amino groups can form hydrogen bonds with biological macromolecules, while the sulfur atom participates in redox reactions. These interactions can modulate enzyme activity, impacting various biological pathways. For instance, its potential role in inhibiting specific kinases involved in cancer metabolism has been highlighted in recent studies.

Medical Applications

Cancer Research

Inhibitors derived from this compound are being explored for their efficacy against cancer cell lines. Studies have shown that compounds with similar structures can inhibit key pathways involved in tumor growth, such as glutaminase inhibition, which is crucial for glutamine-dependent cancers .

Therapeutic Development

The compound's unique properties make it suitable for developing therapies targeting diseases characterized by aberrant kinase activity. For example, inhibitors based on its structure have shown promise in treating acute myeloid leukemia (AML) by targeting FLT3 mutations .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its versatility allows for applications in polymer production and the development of new materials with specific functional properties.

Case Studies

- Anticancer Activity : A study investigated the efficacy of derivatives of this compound against various cancer cell lines, demonstrating significant antiproliferative effects linked to specific molecular targets involved in cell cycle regulation.

- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit kinases involved in cancer metabolism, showcasing its potential as a lead compound for developing selective inhibitors that could improve therapeutic outcomes in cancer treatment .

作用機序

The mechanism of action of Bis(5-Aminopyridin-2-yl)sulfane involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

2-Aminopyridine: A simpler analog with one aminopyridine group, used in drug discovery and as a building block in organic synthesis.

Bis(2-aminopyridin-3-yl)methane: Similar structure but with a methylene bridge instead of a sulfur atom, used in coordination chemistry and as a ligand.

Uniqueness: Bis(5-Aminopyridin-2-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom allows for additional redox chemistry and can enhance the compound’s ability to interact with biological targets.

生物活性

Bis(5-Aminopyridin-2-yl)sulfane, a compound featuring dual amino-pyridine structures combined with a sulfane group, has garnered attention in the fields of medicinal chemistry and drug discovery. Its unique chemical properties position it as a promising candidate for the development of novel therapeutic agents, particularly in combating microbial infections and cancer.

The chemical structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom can be oxidized to form sulfoxides or sulfones, while the amino groups can engage in nucleophilic substitutions. This versatility enhances its potential as a building block in synthesizing more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The amino groups can form hydrogen bonds with enzymes and receptors, while the sulfur atom may participate in redox reactions. These interactions can modulate enzyme activity and influence cellular pathways, leading to various biological effects.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties. It has been investigated for its potential as an antimicrobial agent and as a candidate in anticancer drug development.

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against various microbial strains. Its mechanism involves disrupting microbial cell functions, which may be attributed to its ability to interact with essential enzymes or cellular components.

Anticancer Potential

In the context of cancer research, this compound has been explored as a potential inhibitor of key kinases involved in tumor progression. For instance, its inhibitory effects on FLT3-ITD kinase have been documented, showcasing its potential in treating acute myeloid leukemia (AML) .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests its potential utility as an antimicrobial agent .

- Anticancer Activity : In vitro assays indicated that derivatives of this compound showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, including MV4-11 and MOLM-13. These findings underscore its potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals distinct biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H12N4S | Dual amino-pyridine structure | Antimicrobial, anticancer |

| 5-Aminopyridine | C5H6N2 | Simple structure; lacks sulfane functionality | Limited biological activity |

| 4,6-Diaminopyrimidine | C6H8N4 | Contains two amino groups | Antimicrobial |

| Bis(4-Aminophenyl)sulfide | C12H12N2S | Contains phenyl groups instead of pyridine | Moderate activity |

特性

IUPAC Name |

6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESOZFMSBVCGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。